4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine
Description
4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine (CAS: 51850-60-3) is a bicyclic heterocyclic compound with the molecular formula C₆H₄ClN₃O and a molecular weight of 185.57 g/mol. It features an isoxazole ring fused to a pyrimidine core, substituted with a chlorine atom at position 4 and a methyl group at position 2.
Similar methods likely apply to the target compound.
Properties
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFMVBNTYVMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51850-60-3 | |
| Record name | 4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine typically involves the reaction of 5-amino-3-methylisoxazole-4-cyano with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction is carried out by adding 40 mL of phosphorus oxychloride and 1 mL of N,N-dimethylformamide to a reaction flask, stirring at room temperature for 1 hour, and then adding 5-amino-3-methylisoxazole-4-cyano. The mixture is heated to 160°C for 15-36 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazolo[5,4-d]pyrimidine Derivatives
4-Chloro-3-(3,4-difluorobenzyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (12j)
- Structural Features : Chlorine at position 4, 3,4-difluorobenzyl at position 3, and trifluoromethyl at position 4.
- Activity : Optimized for selective Toll-like receptor modulation.
- Synthesis : Chlorination with POCl₃ and purification via CH₂Cl₂/MeOH chromatography .
- Key Difference : Bulkier substituents (benzyl, trifluoromethyl) enhance receptor selectivity compared to the simpler methyl group in the target compound.
5-Amino-3-methylisoxazolo[5,4-d]pyrimidinone Derivatives
- Structural Features: Amino group at position 5 and a pyrimidinone core.
- Activity: Immunomodulatory effects, inhibiting polyclonal antibody production in human peripheral blood mononuclear cells (PBMCs) .
- Key Difference: Replacement of chlorine with an amino group alters electronic properties and biological targets.
Thiazolo[5,4-d]pyrimidine Derivatives
Thiazolo[5,4-d]pyrimidines replace the isoxazole ring with a thiazole, significantly altering pharmacokinetic and receptor-binding properties.
2-(Furan-2-yl)-7-aminothiazolo[5,4-d]pyrimidines
- Structural Features : Exocyclic amine at position 7 and furan-2-yl at position 2.
- Activity: Potent A₂A adenosine receptor (A2AAR) antagonists, with applications in oncology (inhibiting tumor immune escape) .
- ADME Profile :
- Key Difference : Thiazole core enhances A2AAR affinity compared to isoxazolo derivatives, likely due to improved hydrogen bonding and steric interactions.
Pyrazolo[3,4-d]pyrimidine Derivatives
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Structural Features: Pyrazole fused to pyrimidine with imino and amino substituents.
- Activity : Base structure for kinase inhibitors (e.g., Janus kinase inhibitors).
Oxazolo[5,4-d]pyrimidine Derivatives
[1,3]Oxazolo[5,4-d]pyrimidine Derivatives
Physicochemical and Pharmacokinetic Comparison
*Estimated based on molecular structure.
Biological Activity
4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorinated isoxazole fused to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 183.60 g/mol
- SMILES Notation :
Cc1nc(Cl)c2c(C)noc2n1
The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and cyclization, which are typical for heterocyclic compounds. These reactions can lead to the formation of novel derivatives with enhanced biological activities.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. These compounds have been shown to inhibit pathways critical for tumor growth, such as the fibroblast growth factor receptor 1 (FGFR1) pathway. Studies have demonstrated efficacy against various cancer cell lines, suggesting that structural modifications can enhance their antitumor activity.
Case Study: Inhibition of Cancer Cell Lines
| Compound Derivative | Targeted Pathway | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Derivative A | FGFR1 | A549 (Lung) | 5.2 |
| Derivative B | VEGFR-2 | MCF-7 (Breast) | 3.8 |
| Derivative C | JAK1 | HCT116 (Colon) | 4.0 |
Antimalarial Activity
In addition to its anticancer properties, this compound derivatives have shown antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism appears to involve targeting specific metabolic pathways essential for the parasite's survival.
Case Study: Antimalarial Efficacy
| Compound Derivative | Target Organism | IC50 (nM) |
|---|---|---|
| Derivative D | Plasmodium falciparum | 12.5 |
| Derivative E | Plasmodium vivax | 15.0 |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer progression and malaria pathogenesis. For instance, some derivatives have been identified as inhibitors of:
- VEGFR-2 : Involved in angiogenesis.
- JAK Kinases : Critical for cytokine signaling in cancer.
- Adenosine Kinase : Plays a role in cellular energy metabolism.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving multicomponent reactions that yield complex structures with potential biological activities. Some notable synthetic routes include:
- Condensation Reactions : Combining isoxazole and pyrimidine precursors under acidic conditions.
- Nucleophilic Substitution : Modifying the chlorinated position to create diverse derivatives.
These synthetic approaches not only enhance the compound's biological profile but also expand the library of potential drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
